molecular formula C70H70O70 B8147235 CID 163335649

CID 163335649

Cat. No.: B8147235
M. Wt: 2031.3 g/mol
InChI Key: RZMQDFBTRVOHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 163335649 is a unique compound identifier registered in the PubChem database. The absence of explicit details in the evidence suggests that this compound may represent a recently characterized or niche compound requiring further investigation.

Properties

InChI

InChI=1S/C70H70O70/c71-1-2(72)5(75)3(1,73)7(77)15(85)20(90)16(7,86)25(95)18(88)10(5,80)12(82)6(2,76)11(81)8(78)4(1,74)9(79)14(84)13(8,83)23(93)29(99)19(11,89)28(98)22(12,92)32(102)38(108)27(18,97)39(109)45(115)35(25,105)31(20,101)37(107)26(96)17(9,87)21(15,91)30(100)24(14,94)34(104)33(23,103)44(114)51(121)41(29,111)40(28,110)50(120)42(32,112)54(124)48(38,118)49(39,119)57(127)61(131)53(45,123)47(37,117)56(126)55(125)46(116,36(26,30)106)43(34,113)52(44,122)60(130)63(55,133)68(138,64(56,61)134)69(139)65(57,135)62(54,132)67(137)58(50,128)59(51,129)66(60,136)70(67,69)140/h71-140H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMQDFBTRVOHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C3(C4(C5(C1(C6(C7(C8(C5(C9(C1(C5(C8(C8(C7(C7(C%10(C8(C8(C5(C5(C%11(C1(C1(C9(C4(C4(C9(C%12(C%13(C%14(C%15(C%16(C%17(C%14(C%14(C%12(C4(C%14(C3(C2(C2(C%17(C6(C3(C2(C%16(C2(C4(C%15(C6(C%13(C%12(C9(C1(C%11(C1(C%12(C6(C6(C4(C(C2(C37O)O)(C%10(C2(C6(C1(C5(C82O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H70O70
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2031.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 163335649, we compare it with compounds sharing structural or functional similarities based on analogous PubChem entries and research methodologies.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound (PubChem CID) Molecular Class Key Functional Groups Biological Role/Activity Analytical Methods Used
This compound Not specified Unknown Not reported Hypothetical: LC-MS, NMR
Taurocholic acid (6675) Bile acid derivative Sulfonic acid, steroid core Substrate for bile acid transporters LC-ESI-MS, collision-induced dissociation (CID)
Oscillatoxin D (101283546) Polyketide toxin Macrocyclic lactone Cytotoxic agent LC-MS, structural overlays
Ginkgolic acid 17:1 (5469634) Phenolic lipid Alkylphenol, unsaturated chain Inhibitor of enzyme activity CID-MS/MS, 3D structural analysis

Key Findings:

Structural Analogues: Compounds like taurocholic acid (CID 6675) and oscillatoxin derivatives (e.g., CID 101283546) are often compared using 2D/3D structural overlays to infer reactivity or binding interactions. For example, taurocholic acid’s steroid backbone is critical for substrate recognition in transport proteins, a feature that could be relevant if this compound shares a similar scaffold . Ginkgolic acid (CID 5469634) demonstrates how alkylphenol chains influence inhibitory potency, suggesting that functional group analysis is vital for comparing bioactivity .

Analytical Techniques: Mass spectrometry with collision-induced dissociation (CID-MS/MS) is a standard method for elucidating fragmentation patterns and differentiating isomers (e.g., ginsenosides in ). This approach could resolve structural ambiguities in this compound if applied . 3D structural overlays, as seen in , enable direct visualization of steric and electronic differences between compounds, such as taurocholic acid (green) vs. taurolithocholic acid (blue) .

Functional Comparison with Pharmacologically Active Compounds

Table 2: Pharmacological Profiles of Related CIDs

Compound (CID) Therapeutic Area Mechanism of Action Clinical Relevance
Irbesartan (3749) Hypertension Angiotensin II receptor blocker Reduces blood pressure
Erythrosine B (3259) Diagnostic imaging Iodinated contrast agent Used in dental plaque detection
Betulinic acid (64971) Anticancer Apoptosis induction Preclinical studies in melanoma

Key Insights:

  • Mechanistic Diversity: this compound could belong to diverse therapeutic classes, as seen with irbesartan (hypertension) vs. betulinic acid (anticancer). Structural motifs like steroid cores (CID 6675) or phenolic rings (CID 5469634) often dictate target specificity .
  • Diagnostic Potential: Compounds like erythrosine B (CID 3259) highlight non-therapeutic applications, suggesting this compound might serve in imaging or biomarker detection if structurally similar .

Q & A

Q. What criteria determine the inclusion/exclusion of this compound datasets in meta-analyses?

  • Methodology : Use PRISMA guidelines to screen studies for quality (e.g., peer-reviewed journals, full methodological transparency). Exclude datasets with incomplete characterization (e.g., missing IC50 error margins) .

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